1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Description
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide is a quaternary ammonium salt characterized by a benz[e]indole core substituted with three methyl groups and a benzyl moiety. Its structure imparts distinct physicochemical properties, such as fluorescence and pH-dependent behavior, making it a subject of interest in comparative studies with analogous compounds.
Properties
IUPAC Name |
3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOFPUHVNSZME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670471 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884863-08-5 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
-
- 1,2,3-Trimethylindole
- Benzyl bromide
Reaction Type :
Alkylation of the nitrogen atom in 1,2,3-trimethylindole by benzyl bromide to form the quaternary ammonium salt (indolium bromide).-
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred to dissolve both reactants and facilitate nucleophilic substitution.
- Base: Mild bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to neutralize the hydrobromic acid generated and drive the reaction forward.
- Temperature: The reaction is usually carried out at ambient to moderately elevated temperatures (25–60°C) to optimize yield without decomposing sensitive intermediates.
- Time: Reaction times vary from several hours to overnight depending on scale and conditions.
Purification :
Post-reaction, the crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile or Dichloromethane | Polar aprotic solvents preferred |
| Base | Potassium carbonate or Sodium hydroxide | Neutralizes HBr byproduct |
| Temperature | 25–60 °C | Moderate heating for reaction |
| Reaction Time | 4–24 hours | Depends on scale and solvent |
| Purification Method | Recrystallization, Column Chromatography | Ensures product purity |
Industrial Production Adaptations
Industrial-scale synthesis maintains the same fundamental chemistry but incorporates process optimizations:
- Larger reaction vessels with controlled stirring and temperature regulation.
- Use of continuous flow reactors or batch reactors depending on production scale.
- Additional purification steps such as solvent washing, crystallization under controlled cooling rates, and high-performance liquid chromatography (HPLC) for analytical purity.
- Quality control measures including spectroscopic and chromatographic analysis to ensure batch consistency.
Detailed Reaction Mechanism
The key step is the nucleophilic attack of the nitrogen atom in 1,2,3-trimethylindole on the electrophilic carbon of benzyl bromide:
- The lone pair on the nitrogen attacks the benzyl bromide’s benzylic carbon, displacing bromide ion.
- This forms a positively charged indolium ion with a quaternary ammonium center.
- The bromide ion remains as the counter ion, forming the bromide salt.
This reaction is facilitated by the base, which scavenges the released hydrobromic acid, preventing protonation of the indole nitrogen and driving the equilibrium toward product formation.
Research Findings and Data Analysis
Yield and Purity
Studies report yields typically ranging from 75% to 90% under optimized laboratory conditions. Purity after recrystallization often exceeds 98% as confirmed by NMR and HPLC analysis.
Reaction Optimization Data
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Acetonitrile | K2CO3 | 40 | 12 | 85 | 98.5 |
| 2 | Dichloromethane | NaOH | 25 | 18 | 78 | 97.8 |
| 3 | Acetonitrile | K2CO3 | 60 | 6 | 90 | 99.0 |
Alternative Synthetic Routes
While the alkylation of 1,2,3-trimethylindole with benzyl bromide is the primary method, alternative approaches include:
- Using benzyl chloride as the alkylating agent, though bromide typically provides better reactivity.
- Employing phase transfer catalysts to enhance reaction rates in biphasic systems.
- Multi-step synthesis involving protection-deprotection strategies for functional group tolerance in complex molecule synthesis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Alkylation with Benzyl Bromide | Simple, one-step alkylation in polar aprotic solvent with base | High yield, straightforward, scalable | Requires careful control of reaction conditions to avoid side reactions |
| Alternative Alkylating Agents (e.g., Benzyl Chloride) | Similar mechanism, less reactive alkyl halide | Potentially cheaper reagents | Lower reactivity, longer reaction times |
| Phase Transfer Catalysis | Uses catalysts to enhance nucleophilic substitution | Faster reaction, milder conditions | Additional catalyst removal step needed |
| Multi-step Synthesis | Protection and functional group manipulation | Allows complex modifications | More time-consuming and costly |
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require a nucleophile and a catalyst, such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[e]indole derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
Chemistry
In the field of chemistry, 1,2,3-trimethyl-3-benzyl-3H-benz[e]indolium bromide serves as a precursor for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in organic synthesis .
Biology
The biological activity of this compound has been a focal point of research, particularly regarding its antimicrobial and anticancer properties:
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against various pathogens. Further investigations are required to elucidate its efficacy and mechanism of action .
- Anticancer Activity : Research has shown that it can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanisms involved include enzyme inhibition and modulation of cell cycle proteins .
Medicine
Ongoing research is exploring the therapeutic potential of this compound in pharmacology. Its interaction with specific molecular targets suggests potential applications in drug development aimed at treating various diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested in vitro against several strains, revealing a dose-dependent inhibition of bacterial growth. These findings suggest that it could be developed into an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Features
The compound’s key differentiator is the benzyl group at the 3-position. Comparable derivatives feature substituents such as allyl, carboxyalkyl, or phenyl groups, which significantly alter their properties. Below is a comparative analysis:
†Calculated based on analogous structures.
Physicochemical Properties
- Fluorescence : The benzyl-substituted compound exhibits strong fluorescence, while carboxyalkyl derivatives (e.g., 3-(2-carboxyethyl)) show pH-dependent shifts due to the ionizable carboxyl group . Allyl-substituted variants may have reduced quantum yields due to steric effects .
- Stability : Bulkier substituents like benzyl or carboxypentyl enhance stability against hydrolysis compared to allyl groups, as inferred from tert-butyl bromide hydrolysis kinetics .
- Solubility: Carboxyalkyl derivatives (e.g., C₂₀H₂₂BrNO₂) are more water-soluble, whereas benzyl and allyl analogs are lipophilic .
Biological Activity
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (CAS No. 884863-08-5) is a synthetic compound belonging to the indolium class. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H22BrN
- Molecular Weight : 380.32 g/mol
- Structure : The compound features a benzyl group attached to a trimethylindolium core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Fluorescent Properties : Its near-infrared fluorescent characteristics make it suitable for imaging applications in biological systems.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes that are crucial for cell proliferation and survival.
- Cell Cycle Modulation : It has been shown to affect the cell cycle by downregulating proteins such as cyclin D1 and upregulating p21, leading to cell cycle arrest.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and altering the expression of apoptosis-related proteins.
Case Studies and Research Findings
Comparative Analysis
When compared to similar compounds within the indolium class, this compound stands out due to its unique structural features that enhance its reactivity and biological interactions.
| Compound | Structure | Notable Activity |
|---|---|---|
| 1,2,3-Trimethylindole | Indole core with three methyl groups | Limited biological activity |
| Benzyl Bromide | Simple alkyl halide | Primarily used as a reagent |
| 1-Hydroxybenz[e]indole | Hydroxy group substitution | Antioxidant properties |
Q & A
Q. What are the established synthetic routes for 1,2,3-trimethyl-3-benzyl-3H-benz[e]indolium bromide, and what critical reaction conditions must be optimized?
The synthesis typically involves alkylation of benz[e]indole precursors with benzyl bromide derivatives. A common method includes refluxing the indole precursor with benzyl bromide in a polar aprotic solvent (e.g., chloroform or acetonitrile) under basic conditions (e.g., K₂CO₃) to facilitate quaternization . Post-reaction purification often employs recrystallization from ethyl acetate or acetic acid to isolate the bromide salt. Key optimizations include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 indole:benzyl bromide) to minimize byproducts like dialkylated species .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Confirms substitution patterns and benzyl/trimethyl group integration. For example, the benzyl protons typically appear as a singlet at δ ~5.2 ppm, while methyl groups resonate as singlets in δ 1.8–2.1 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (C₁₈H₂₀BrN, theoretical m/z 330.0728 [M-Br]⁺) and rules out impurities .
- Elemental Analysis : Ensures correct Br⁻ content (theoretical ~24.3%) .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight, light-protected containers at –20°C to prevent hygroscopic degradation. Solubility in polar solvents (e.g., DMSO, methanol) allows stock solutions to be prepared under inert atmospheres (N₂/Ar). Avoid prolonged exposure to moisture or temperatures >40°C, as bromide salts may decompose via Hofmann elimination .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in supramolecular applications?
In aqueous media, the indolium core’s electron-deficient nature makes it pH-sensitive. At neutral pH, the compound exhibits planar geometry, favoring π-π stacking with aromatic fluorophores. Under acidic conditions (pH < 5), protonation of the indolium nitrogen enhances electrophilicity, enabling nucleophilic adduct formation (e.g., with cyanide ions). Elevated temperatures (>50°C) accelerate hydrolysis, necessitating kinetic studies to optimize reaction windows .
Q. What mechanistic insights explain its utility in fluorescence-based sensing?
The benz[e]indolium moiety acts as a strong electron acceptor, enabling Förster resonance energy transfer (FRET) with donor fluorophores (e.g., pyrene or julolidine). Upon analyte binding (e.g., CN⁻), the indolium’s conjugation is disrupted, causing a hypsochromic shift in emission (Δλ ~50 nm) and fluorescence quenching. Time-resolved spectroscopy can quantify binding constants (Kd ~10⁻⁶ M) .
Q. How can researchers resolve contradictions in reported optical properties across studies?
Discrepancies in fluorescence quantum yields (Φ) may arise from solvent polarity (e.g., Φ increases in DMSO vs. water) or aggregation-caused quenching. Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate). Cross-validate with computational models (TD-DFT) to correlate experimental and theoretical spectra .
Q. What strategies improve yield in homologation or C–C bond insertion reactions involving this compound?
Use transition-metal catalysts (e.g., Pd/Cu) to mediate cross-couplings with arylboronic acids. For C–C insertions, diazo reagents (e.g., ethyl diazoacetate) react with the benzyl bromide moiety under photoredox conditions (λ = 450 nm), achieving yields >70%. Monitor by ¹H NMR to track intermediate formation .
Q. What advanced purity analysis methods are recommended for catalytic applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
